(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring both a hydroxyl group and a benzyloxycarbonyl group, allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Protection of the Hydroxyl Group: The hydroxyl group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the Carboxylic Acid: The carboxylic acid functionality is introduced through various methods, such as oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its chiral nature.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in certain synthetic applications.
(2S,4R)-1-(Methoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group, affecting its reactivity and protection capabilities.
Uniqueness
The presence of the benzyloxycarbonyl group in (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid provides unique protection and reactivity features, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYFCFPNHFHPBH-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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